molecular formula C10H17N B14633953 Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- CAS No. 52761-53-2

Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl-

Cat. No.: B14633953
CAS No.: 52761-53-2
M. Wt: 151.25 g/mol
InChI Key: PVWQCRRWIBBMOK-UHFFFAOYSA-N
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Description

Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure that is partially hydrogenated and substituted with a methyl group at the 8th position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2,3,4,4a,5,6,7,8-octahydro-8-methyl-quinoline, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method typically yields quinoline derivatives with good efficiency.

Another method involves the reduction of quinoline to its partially hydrogenated form, followed by methylation at the 8th position. This can be achieved using catalytic hydrogenation and subsequent alkylation reactions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve selective hydrogenation of the quinoline core. The methylation step can be carried out using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Hydrogen gas, palladium or platinum catalysts

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Fully hydrogenated quinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methyl group at the 8th position enhances its reactivity and potential for further functionalization .

Properties

CAS No.

52761-53-2

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

8-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline

InChI

InChI=1S/C10H17N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-9H,2-7H2,1H3

InChI Key

PVWQCRRWIBBMOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1=NCCC2

Origin of Product

United States

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